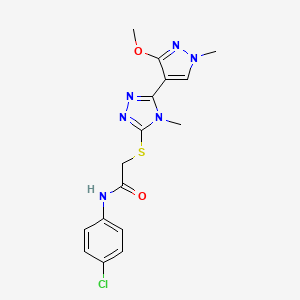

2,3-Difluoro-4-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Difluoro-4-methylbenzenesulfonamide is an organic compound with the molecular formula C7H7F2NO2S . It has a molecular weight of 207.198 Da .

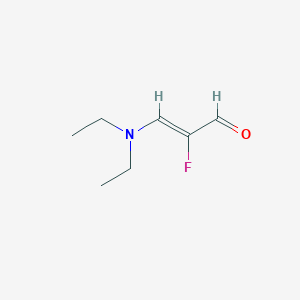

Molecular Structure Analysis

The molecular structure of 2,3-Difluoro-4-methylbenzenesulfonamide consists of a benzene ring substituted with two fluorine atoms, one methyl group, and one sulfonamide group .Applications De Recherche Scientifique

Gas Sensing Materials

2,3-Difluoro-4-methylbenzenesulfonamide: is utilized in the synthesis of polymers with high hydrogen bond acidity, such as polysiloxanes , which are designed for use as sensor layers in gas sensors . These materials are particularly effective in detecting nerve chemical warfare agents (CWAs) due to their ability to form strong hydrogen bonds with the analyte, leading to significant changes in the physical properties of the sensor layer that can be easily measured.

Energetic Materials

The compound is also explored in the study of energetic materials. Specifically, derivatives of 2,3-Difluoro-4-methylbenzenesulfonamide have been compared with other compounds to understand their thermal decomposition mechanisms . This research is crucial for developing new explosives with desired properties such as lower melting points, higher stability, and controlled reactivity.

Fluorophore Development

In the field of bioimaging, fluorophores derived from 2,3-Difluoro-4-methylbenzenesulfonamide are investigated for their potential applications. These fluorophores are used as molecular reporters and chemodosimeters due to their ability to emit fluorescence upon reacting with specific biological targets .

Mécanisme D'action

Target of Action

They are known to have antimicrobial, antimalarial, anticancer, anti-inflammatory, and antidepressant properties .

Mode of Action

Sulfonamides generally work by inhibiting the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction .

Biochemical Pathways

It is known that sulfonamides interfere with the enzymatic conversion of para-aminobenzoic acid (paba) to folic acid, a key step in bacterial dna synthesis .

Pharmacokinetics

Sulfonamides are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Sulfonamides, in general, inhibit bacterial growth by preventing the synthesis of folic acid, which is necessary for bacterial dna replication .

Propriétés

IUPAC Name |

2,3-difluoro-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c1-4-2-3-5(13(10,11)12)7(9)6(4)8/h2-3H,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROVSROLBBJIEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)N)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 2-(5,6-dimethoxy-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2849661.png)

![2-[(3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B2849664.png)

![2-(4-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2849667.png)

![1-[(2-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2849670.png)

![4-[2-[4-(3-Pyridin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine](/img/structure/B2849679.png)